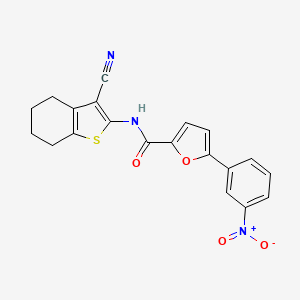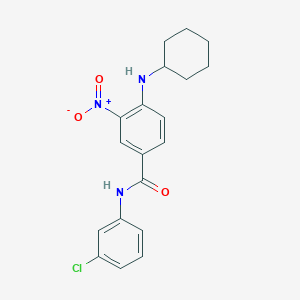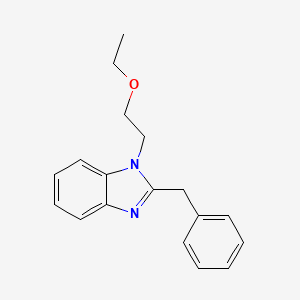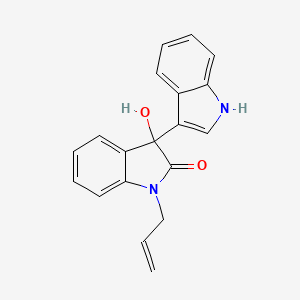
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease. TAK-915 is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways in the brain.
Wirkmechanismus
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide exerts its pharmacological effects by selectively inhibiting the PDE2A enzyme, which is highly expressed in the brain and plays a critical role in the regulation of cAMP and cGMP signaling pathways. By inhibiting PDE2A, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide increases the levels of cAMP and cGMP in the brain, which in turn enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide has been shown to increase the levels of cAMP and cGMP in the brain, which are critical second messengers involved in synaptic plasticity and cognitive function. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key factor in the maintenance and growth of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide has several advantages for use in laboratory experiments, including its potent and selective inhibition of PDE2A, its favorable pharmacokinetic and pharmacodynamic properties, and its ability to improve cognitive function in preclinical and clinical models of cognitive impairment. However, there are also some limitations to the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide in laboratory experiments, including its high cost and the need for specialized equipment and expertise to synthesize and administer the drug.
Zukünftige Richtungen
There are several potential future directions for the development and use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide, including:
1. Further preclinical and clinical studies to evaluate the safety and efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide in treating cognitive impairment associated with schizophrenia and Alzheimer's disease.
2. Development of more potent and selective PDE2A inhibitors with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential use of PDE2A inhibitors in other neurological disorders, such as Parkinson's disease and Huntington's disease.
4. Exploration of the mechanisms underlying the cognitive-enhancing effects of PDE2A inhibitors, including the role of cAMP, cGMP, and BDNF signaling pathways.
5. Identification of biomarkers that can be used to predict response to PDE2A inhibitors and to monitor treatment efficacy.
In conclusion, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide is a promising new drug that has the potential to improve cognitive function in patients with schizophrenia and Alzheimer's disease. Further research is needed to fully understand the mechanisms underlying the cognitive-enhancing effects of PDE2A inhibitors and to identify new and improved therapies for the treatment of cognitive impairment in neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide has also been evaluated in human clinical trials, where it has demonstrated a favorable safety profile and significant improvements in cognitive function in patients with schizophrenia.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c21-11-15-14-6-1-2-7-18(14)28-20(15)22-19(24)17-9-8-16(27-17)12-4-3-5-13(10-12)23(25)26/h3-5,8-10H,1-2,6-7H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGNQTUJKHJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4085396.png)

![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4085409.png)
![4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide](/img/structure/B4085412.png)

![6-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4085423.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B4085426.png)
![ethyl 4-({[(5-{1-[(4-chlorobenzoyl)amino]-2-methylpropyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4085448.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine](/img/structure/B4085459.png)
![8-methoxy-4-methyl-3-[(2-oxocyclohexyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4085469.png)
![2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4085471.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4085476.png)
![2-[(2,6-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4085477.png)